molecular formula C₂₁H₂₅D₅N₂O₆ B1141135 Tosedostat-d5 CAS No. 1217844-03-5

Tosedostat-d5

Numéro de catalogue: B1141135
Numéro CAS: 1217844-03-5
Poids moléculaire: 411.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance of Stable Isotope Labeling in Contemporary Drug Discovery and Development Research

Stable isotope labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), has become a pivotal technique in modern pharmaceutical research. metsol.commusechem.com This method allows scientists to track the metabolic fate of a drug within a biological system with high precision. musechem.comresearchgate.net By replacing hydrogen with deuterium at specific molecular positions, researchers can investigate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comiris-biotech.denih.gov

One of the key advantages of this technique is the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve breaking this bond. acs.orgnih.gov This "deuterium switch" can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of unwanted metabolites, potentially enhancing a drug's efficacy and safety profile. nih.govclearsynth.com This approach is instrumental in the early stages of drug discovery for identifying promising candidates and optimizing their properties. metsol.comclearsynth.com

Overview of Tosedostat as an Aminopeptidase Inhibitor in Preclinical Research

Tosedostat, also known as CHR-2797, is an orally administered small molecule that functions as a potent inhibitor of aminopeptidases. clinicaltrials.govnewdrugapprovals.org These enzymes are crucial for the growth and survival of cancer cells as they provide the necessary amino acids for protein synthesis. newdrugapprovals.org Tosedostat has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a single agent and in combination with other therapies. clinicaltrials.govnewdrugapprovals.org

The compound is a prodrug that, once inside a cell, is converted to its active metabolite, CHR-79888. newdrugapprovals.orgaacrjournals.org This active form targets and inhibits members of the M1 aminopeptidase family, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase. newdrugapprovals.orgselleckchem.com By disrupting the amino acid supply in cancer cells, Tosedostat can induce apoptosis (programmed cell death) and inhibit tumor growth. newdrugapprovals.orgdrugbank.com Its selectivity for transformed cells over normal cells has made it a subject of interest in oncology research, particularly for hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes. clinicaltrials.govnewdrugapprovals.orgresearchgate.netnih.gov

Rationale for Deuterium Labeling of Tosedostat to Form Tosedostat-d5 for Advanced Research Applications

The development of this compound, a deuterated version of Tosedostat, is driven by the need for a more stable and reliable internal standard for pharmacokinetic studies. In quantitative analysis using techniques like mass spectrometry, an internal standard is crucial for accurate measurement of the drug concentration in biological samples. iris-biotech.de

By strategically replacing five hydrogen atoms with deuterium in a part of the molecule that is not expected to be metabolized, this compound has the same chemical properties as Tosedostat but a slightly higher mass. This mass difference allows it to be distinguished from the non-labeled drug in mass spectrometry analysis, while its similar chemical behavior ensures that it experiences the same processing and analysis effects. This makes this compound an ideal tool for precisely quantifying Tosedostat levels in research settings, contributing to a better understanding of its behavior in the body and supporting further development of this class of anti-cancer agents. The use of such deuterated compounds is a key strategy in advancing the design and synthesis of next-generation chemical probes for various life science and drug development applications. europa.eu

Propriétés

IUPAC Name

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-XDBPGOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated Analogues of Tosedostat

Strategies for Deuterium Incorporation into Tosedostat-d5 Structure

The synthesis of this compound necessitates the strategic incorporation of five deuterium atoms into the parent molecule's structure. Based on the known synthesis of Tosedostat, several strategies can be conceptualized for introducing these deuterium labels. A primary approach involves the use of deuterated starting materials. For instance, the synthesis of Tosedostat proceeds via the condensation of two key intermediates: 3(R)-isobutyl-L-malic acid pentafluorophenyl ester acetonide and (S)-phenyl-glycine cyclopentyl ester. portico.org

One plausible strategy would be to synthesize a deuterated version of the (S)-phenyl-glycine cyclopentyl ester, specifically incorporating deuterium atoms onto the phenyl ring. The five hydrogen atoms on the phenyl ring could be substituted with deuterium through methods such as acid-catalyzed hydrogen-deuterium exchange on a suitable precursor to (S)-phenyl-glycine.

Alternatively, deuterium atoms could be introduced at the isobutyl group of the 3(R)-isobutyl-L-malic acid derivative. This would involve using deuterated isobutyl starting materials in the synthesis of this chiral building block. Another potential site for deuteration is the cyclopentyl ester group, where deuterated cyclopentanol could be employed during the esterification step.

Late-stage deuteration, a technique that introduces deuterium into a fully or partially assembled molecule, presents another viable option. frontiersin.org Methods such as metal-catalyzed hydrogen isotope exchange could potentially be applied to Tosedostat or its immediate precursors to achieve the desired d5-labeling pattern. acs.org The choice of strategy would depend on the desired location of the deuterium atoms, the availability and cost of deuterated starting materials, and the efficiency and selectivity of the deuteration reactions.

Advanced Chemical Synthesis Pathways for this compound

The established synthesis of Tosedostat serves as a foundational pathway that can be adapted for the production of this compound. The core reaction involves the formation of an amide bond between an activated malic acid derivative and an amino acid ester. portico.org

Synthetic Pathway of Tosedostat:

StepReactant 1Reactant 2ProductDescription
13(R)-isobutyl-L-malic acid pentafluorophenyl ester acetonide(S)-phenyl-glycine cyclopentyl esterIntermediate AmideCondensation reaction to form the amide linkage.
2Intermediate AmideHydroxylamineTosedostatRing opening of the dioxolane moiety.

To synthesize this compound, this pathway would be modified by incorporating deuterated reagents. For the targeted synthesis of a phenyl-d5 analogue, the (S)-phenyl-glycine cyclopentyl ester would be replaced with its deuterated counterpart, (S)-phenyl-d5-glycine cyclopentyl ester. The synthesis of this deuterated intermediate would likely involve the use of benzene-d6 as a starting material, which would be subsequently elaborated to introduce the glycine and cyclopentyl ester functionalities.

The condensation reaction itself, typically carried out in an inert solvent, would proceed similarly to the non-deuterated synthesis. The final deprotection step, involving the ring-opening of the acetonide to reveal the hydroxamic acid, would also be analogous. portico.org The specific reaction conditions, such as solvents, temperatures, and catalysts, would be optimized to ensure high yields and minimize any potential for isotopic scrambling.

Isotopic Purity and Enrichment Assessment in this compound Production

Ensuring the isotopic purity and the degree of deuterium enrichment are critical quality attributes for any deuterated drug candidate, including this compound. bvsalud.org The presence of non-deuterated or partially deuterated isotopologues can impact the drug's intended pharmacokinetic profile. Therefore, robust analytical methods are essential for the characterization of the final product.

The primary techniques employed for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Analytical Techniques for Isotopic Purity Assessment:

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Provides the exact mass of the molecule, allowing for the differentiation between the deuterated compound and its non-deuterated counterparts. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to determine the positions where deuterium has been incorporated by observing the disappearance or reduction of proton signals. ²H NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. NMR can also provide insights into the relative percentage of isotopic purity. rsc.org

By employing a combination of these analytical methods, the precise isotopic composition of a batch of this compound can be accurately determined. This includes confirming the locations of the five deuterium atoms, quantifying the percentage of molecules that are fully deuterated, and identifying and quantifying any residual non-deuterated or partially deuterated species. rsc.orgnih.gov This rigorous analysis is crucial for ensuring the quality, consistency, and desired therapeutic properties of the deuterated drug substance.

Analytical and Bioanalytical Research Applications of Tosedostat-d5

Development of Quantitative Analytical Methods Utilizing Tosedostat-d5 as an Internal Standard

The development of robust and reliable quantitative analytical methods is paramount for pharmacokinetic and metabolic studies of therapeutic agents like Tosedostat. This compound is an ideal internal standard for these assays due to its identical chemical structure to Tosedostat, with the only difference being the presence of five deuterium atoms. This mass difference allows for its distinction from the unlabeled analyte by mass spectrometry, while ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. In the context of Tosedostat analysis, a validated LC-MS/MS method would typically involve the use of this compound as an internal standard.

A general workflow for such a method would include:

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix (e.g., plasma, urine). This compound is added at a known concentration to the samples, calibrators, and quality control samples at the beginning of this process.

Chromatographic Separation: Separation of Tosedostat and this compound from other components using a suitable reversed-phase HPLC or UHPLC column. The mobile phase composition and gradient are optimized to achieve a sharp peak shape and adequate retention time.

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Tosedostat and this compound are monitored. The ratio of the peak area of Tosedostat to that of this compound is used for quantification.

While specific parameters for a this compound based assay are not publicly detailed, a hypothetical set of LC-MS/MS conditions is presented in the table below.

ParameterExample Condition
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Tosedostat)e.g., m/z 359.2 -> 184.1
MRM Transition (this compound)e.g., m/z 364.2 -> 189.1

This table represents a hypothetical set of parameters and is for illustrative purposes only, as specific validated method details for this compound are not publicly available.

Validation Parameters for Bioanalytical Assays Incorporating this compound

For a bioanalytical method to be considered reliable for regulatory submissions, it must undergo rigorous validation in accordance with guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of this compound as an internal standard is crucial for meeting the stringent requirements for these validation parameters.

Key validation parameters include:

Validation ParameterDescription
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured concentration to the true concentration, typically expressed as a percentage.
Precision The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%). This includes intra-day and inter-day precision.
Linearity and Range The concentration range over which the assay is accurate, precise, and linear.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

The inclusion of this compound helps to compensate for any loss of analyte during sample processing and for variations in instrument response, thereby ensuring the accuracy and precision of the assay.

Application of this compound in Trace Analysis of Tosedostat and Its Metabolites

Trace analysis involves the measurement of very low concentrations of a substance. In clinical and research settings, it is often necessary to quantify trace levels of Tosedostat and its metabolites to understand its pharmacokinetic profile and metabolic fate fully. The high sensitivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard like this compound, allows for the reliable detection and quantification of these compounds at picogram or nanogram per milliliter levels. This capability is essential for studies involving low doses or for monitoring residual drug levels.

Detection and Quantification of this compound in Complex Biological Matrices

The ability to detect and quantify this compound itself is fundamental to its function as an internal standard. In a validated bioanalytical method, the response of the internal standard is monitored across all samples. A consistent and reproducible signal from this compound indicates that the analytical process is under control. Any significant variation in the this compound signal could suggest a problem with the extraction or instrument performance for that particular sample. Complex biological matrices such as plasma, blood, and urine contain numerous endogenous compounds that can interfere with the analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these matrix effects, as it is affected in the same way as the unlabeled analyte.

Metabolism and Preclinical Pharmacokinetic Research of Tosedostat Utilizing Tosedostat-d5 As a Tracer

Elucidation of Tosedostat Metabolic Pathways Through Deuterium Tracing with Tosedostat-d5

Identification and Characterization of this compound Metabolites in In Vitro Systems

No public data is available on the metabolites of this compound identified from in vitro experiments using systems such as liver microsomes or hepatocytes.

Investigation of Enzymatic Conversion of this compound by Carboxylesterases

There are no published studies detailing the kinetics of this compound hydrolysis by carboxylesterases. Information regarding the rate of conversion to the active metabolite, CHR-79888-d5, is not available.

Comparative Pharmacokinetic Studies of Tosedostat and this compound in Preclinical Animal Models

No preclinical studies comparing the pharmacokinetic profiles of Tosedostat and this compound in animal models have been found in the public domain. Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound remain uncharacterized.

Isotope Effects in Tosedostat Metabolism as Revealed by this compound Studies

Without comparative metabolic and pharmacokinetic data, it is not possible to determine the presence or magnitude of a deuterium isotope effect on the metabolism of Tosedostat.

Molecular and Cellular Mechanisms of Aminopeptidase Inhibition Research Enabled by Tosedostat-d5

Investigation of Aminopeptidase Target Engagement and Specificity with Tosedostat-d5 Analogues

Tosedostat and its active metabolite, CHR-79888, exhibit inhibitory activity against a range of aminopeptidases. selleckchem.com Tosedostat itself inhibits leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and aminopeptidase N (APN/CD13) with IC50 values of 100 nM, 150 nM, and 220 nM, respectively. selleckchem.comcaymanchem.combiocompare.com However, it is a weak inhibitor of other aminopeptidases such as PILSAP, MetAP-2, and LTA4 hydrolase. selleckchem.com In contrast, the active metabolite CHR-79888 is a potent inhibitor of leukotriene A4 (LTA4) hydrolase, with an IC50 of 8 nM. selleckchem.com

The use of deuterated analogues like this compound is critical in mass spectrometry-based assays to precisely quantify the parent drug and its metabolites, allowing for a detailed understanding of target engagement and specificity within the complex cellular environment. While direct studies highlighting the use of this compound in target engagement are not prevalent in the public domain, its application is inferred from standard practices in drug metabolism and pharmacokinetic (DMPK) studies.

CompoundTarget AminopeptidaseIC50 (nM)
TosedostatLeucine Aminopeptidase (LAP)100 selleckchem.comcaymanchem.combiocompare.com
TosedostatPuromycin-sensitive Aminopeptidase (PuSA)150 selleckchem.comcaymanchem.combiocompare.com
TosedostatAminopeptidase N (APN/CD13)220 selleckchem.comcaymanchem.combiocompare.com
CHR-79888Leukotriene A4 (LTA4) Hydrolase8 selleckchem.com

Cellular Responses to Amino Acid Deprivation Induced by Tosedostat in Preclinical Models

The primary mechanism of Tosedostat's anticancer activity is the induction of amino acid deprivation. aacrjournals.orgresearchgate.net By inhibiting aminopeptidases, Tosedostat disrupts the recycling of amino acids from degraded proteins, leading to a state of nutrient stress within the cell. gsea-msigdb.orgnih.gov This effect is particularly detrimental to cancer cells due to their high metabolic rate and demand for protein synthesis. researchgate.net

Modulation of Amino Acid Transport and Homeostasis Pathways

In response to Tosedostat-induced amino acid depletion, cancer cells activate a transcriptional program known as the amino acid deprivation response (AADR). gsea-msigdb.orgtargetmol.com This involves the upregulation of genes responsible for amino acid transport and synthesis in an attempt to restore intracellular amino acid levels. portico.orggsea-msigdb.org For instance, in HL-60 human promyelocytic leukemia cells, Tosedostat treatment leads to increased expression of amino acid transporters like SLC7A11 and SLC38A2. portico.org The expression of SLC7A11 can be detected as early as 2 hours post-treatment with 60 nM Tosedostat. medchemexpress.com This compensatory mechanism, however, is often insufficient to overcome the profound amino acid starvation induced by the drug. gsea-msigdb.org

Analysis of Cellular Signaling Pathway Perturbations Following Aminopeptidase Inhibition by Tosedostat

The cellular stress induced by Tosedostat triggers a cascade of signaling events that ultimately determine the cell's fate.

Activation of Stress-Related Signaling Networks (e.g., NF-κB)

Inhibition of aminopeptidases by Tosedostat leads to the activation of stress-related signaling pathways, including the NF-κB pathway. apexbt.comnih.gov This activation is part of the broader cellular stress response. Interestingly, in multiple myeloma, the combination of Tosedostat with an HDAC inhibitor resulted in a rapid activation of both canonical and non-canonical NF-κB pathways, followed by a significant upregulation of the NF-κB inhibitor BIRC3/cIAP2, leading to a shutdown of the pro-survival signals and enhanced cell death. nih.govbocsci.com The CXCL16-CXCR6 axis, which is involved in NF-κB signaling, has also been implicated in the cellular response to Tosedostat. ashpublications.org

Regulation of mTOR Pathway Activity

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is highly sensitive to nutrient availability, including amino acids. mdpi.com Tosedostat-induced amino acid depletion leads to the inhibition of mTOR signaling. caymanchem.combiocompare.comnih.govoncotarget.combioscience.co.uk This is evidenced by the decreased phosphorylation of mTOR substrates in cells treated with Tosedostat. gsea-msigdb.orgselleckchem.comcaymanchem.com The inhibition of the mTOR pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of the drug. oncotarget.com

Role of this compound in Advanced Mechanistic Studies of Intracellular Drug Activation

The investigation into the intracellular activation of aminopeptidase inhibitors has been significantly advanced by the use of isotopically labeled compounds, such as this compound. Tosedostat, a prodrug, requires intracellular conversion to its active metabolite, CHR-79888, to exert its therapeutic effect. cancer.govnih.govnih.govbio-gems.com this compound, a deuterated version of Tosedostat, serves as an invaluable tool in elucidating the precise mechanisms of this activation process. pharmaffiliates.comclearsynth.com

Tosedostat is designed as a hydrophobic ester to facilitate its passage across cell membranes. nih.gov Once inside the cell, it is hydrolyzed by intracellular enzymes, specifically carboxylesterases, into its active, polar acid form, CHR-79888. nih.govresearchgate.net This active metabolite is poorly membrane-permeable, leading to its accumulation within the cell where it can effectively inhibit target aminopeptidases. cancer.govnih.govtargetmol.com The inhibition of these enzymes disrupts the intracellular amino acid pool, leading to amino acid deprivation, suppression of protein synthesis, and ultimately, apoptosis in malignant cells. cancer.govnih.govnih.gov

The primary role of this compound in mechanistic studies is to act as a stable isotope-labeled internal standard. In advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the known concentration of this compound allows for the precise quantification of the unlabeled Tosedostat and its active metabolite, CHR-79888, within cellular lysates and other biological matrices. The mass difference between the deuterated and non-deuterated forms allows for their clear distinction and accurate measurement.

Through the use of this compound, researchers can meticulously track the intracellular fate of the administered prodrug. This includes determining the rate and efficiency of its conversion to CHR-79888. Such studies are critical for understanding the factors that influence drug activation, including the expression and activity of carboxylesterases in different cell types. nih.govresearchgate.net For instance, research has indicated that the sensitivity of leukemia cells to Tosedostat may be linked to their high expression of carboxylesterases, which efficiently convert the prodrug to its active form. nih.gov

The data generated from studies utilizing this compound enables the construction of detailed models of intracellular drug activation. These models can then be used to explore variability in drug response among different patients or tumor types, potentially leading to the development of biomarkers to predict therapeutic efficacy.

Table of Research Findings on Tosedostat Activation:

Compound Characteristic Description Significance Reference(s)
Tosedostat (CHR-2797)ProdrugA hydrophobic ester designed for cell permeability.Facilitates entry into target cells. bio-gems.comnih.gov
CHR-79888Active MetaboliteA polar acid form that is poorly membrane-permeable.Accumulates intracellularly to inhibit aminopeptidases. cancer.govnih.govnih.gov
CarboxylesterasesActivating EnzymeIntracellular enzymes that hydrolyze Tosedostat.Mediate the conversion of the prodrug to its active form. nih.govresearchgate.net
This compoundResearch ToolA stable isotope-labeled version of Tosedostat.Used as an internal standard for accurate quantification in mechanistic and pharmacokinetic studies. pharmaffiliates.comclearsynth.com

Preclinical Efficacy and Synergy Research in Disease Models

In Vitro Studies of Tosedostat-Induced Antiproliferative and Pro-apoptotic Effects

Tosedostat exerts potent antiproliferative, pro-apoptotic, and anti-angiogenic effects in vitro. drugbank.com The mechanism behind these actions is linked to the inhibition of aminopeptidases, leading to a state of amino acid deprivation within cancer cells. nih.govgsea-msigdb.orggsea-msigdb.org This selectively impacts transformed cells, triggering apoptosis and inhibiting protein synthesis through pathways like mTOR. drugbank.comnih.govgsea-msigdb.org

Dose-Response Characterization in Various Cancer Cell Lines

Tosedostat has shown potent antiproliferative activity across a spectrum of human tumor cell lines, including those from both leukemic and solid tumors. drugbank.comportico.org The half-maximal inhibitory concentrations (IC50) for cell proliferation vary among different cancer cell lines, indicating a dose-dependent effect. For instance, in leukemia cell lines such as U-937, HL-60, KG-1, and GDM-1, the IC50 values are notably low, at 10 nM, 30 nM, 15 nM, and 15 nM, respectively. xcessbio.com In contrast, cell lines like HuT 78 and Jurkat E6-1 are significantly less sensitive, with IC50 values greater than 10 μM. xcessbio.com This differential sensitivity is not clearly linked to the mutational status of p53, PTEN, or K-Ras. xcessbio.comcaymanchem.com

Table 1: Tosedostat IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
U-937 Histiocytic Lymphoma 10
HL-60 Promyelocytic Leukemia 30
KG-1 Acute Myelogenous Leukemia 15
GDM-1 Myelomonocytic Leukemia 15
HuT 78 Cutaneous T-Cell Lymphoma >10,000
Jurkat E6-1 T-Cell Leukemia >10,000

Data sourced from multiple preclinical studies. xcessbio.com

Investigations of Selective Cytotoxicity in Transformed Versus Non-Transformed Cells

A key finding in preclinical studies is the selective cytotoxicity of Tosedostat towards transformed cells over their non-transformed counterparts. drugbank.comgsea-msigdb.orgxcessbio.com Research has demonstrated that acute myeloid leukemia (AML) blast cells are considerably more sensitive to Tosedostat than normal bone marrow progenitor cells. portico.org The median IC50 of Tosedostat in AML blasts was found to be 1.07 µM, compared to 9.02 µM in normal cells, representing a nearly nine-fold difference in sensitivity. portico.org This selectivity is attributed to the amino acid deprivation response (AADR), which is preferentially induced in transformed cells and leads to the upregulation of pro-apoptotic factors. nih.gov

In Vivo Animal Model Studies of Tosedostat Efficacy

Tosedostat has demonstrated significant anticancer activity in various rodent cancer models. medchemexpress.com These in vivo studies have been crucial in evaluating its therapeutic potential before moving into clinical trials.

Evaluation in Rodent Cancer Xenograft Models

In a human breast carcinoma MDA-MB-435 tumor xenograft model in nude mice, orally administered Tosedostat at 100 mg/kg/day resulted in a 98% inhibition of lung tumor burden and also significantly reduced spontaneous lung metastases. portico.orgcaymanchem.combertin-bioreagent.com Similarly, in a murine HOSP1 mammary carcinoma model, Tosedostat showed a dose-response relationship, with the highest dose leading to statistically significant reductions in tumor burden, weight, and colony number. portico.org The compound has also shown efficacy in decreasing tumor volumes in a dose-responsive manner in other models, including the rat HSN LV10 chondrosarcoma liver colonization model and the human MDA-MB-468 cell xenograft model. xcessbio.comselleckchem.com

Table 2: In Vivo Efficacy of Tosedostat in Rodent Xenograft Models

Model Cancer Type Key Findings
MDA-MB-435 Xenograft Breast Carcinoma 98% inhibition of lung tumor burden and reduced metastasis at 100 mg/kg/day. portico.orgcaymanchem.combertin-bioreagent.com
HOSP1 Mammary Carcinoma Mammary Carcinoma Dose-dependent inhibition of tumor burden, weight, and colony number. portico.org
HSN LV10 Chondrosarcoma Chondrosarcoma Dose-dependent decrease in tumor volume. xcessbio.comselleckchem.com
MDA-MB-468 Xenograft Breast Carcinoma Dose-dependent decrease in tumor volume. xcessbio.comselleckchem.com

Data compiled from various in vivo preclinical studies.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies

Pharmacodynamic studies in preclinical models have provided insights into the mechanisms of Tosedostat's action. In HL-60 human promyelocytic leukemia cells, treatment with Tosedostat led to the upregulation of genes involved in amino acid transport and metabolism, which are markers of amino acid depletion. gsea-msigdb.orgcaymanchem.combertin-bioreagent.com Furthermore, Tosedostat treatment resulted in the inhibition of mTOR substrate phosphorylation, a key regulator of protein synthesis. gsea-msigdb.orgcaymanchem.combertin-bioreagent.com These findings from preclinical animal studies confirmed that the intracellular levels of Tosedostat's active metabolite, CHR-79888, achieved in vivo are consistent with the levels that produce anticancer activity. researchgate.netaacrjournals.org

Research on Synergistic Interactions of Tosedostat with Other Therapeutic Agents in Preclinical Settings

Preclinical research has shown that Tosedostat acts synergistically with a range of other anticancer drugs. nih.govportico.org In vitro studies have demonstrated synergistic activity with cytarabine, bortezomib, and tretinoin in a significant percentage of cells. portico.org The combination of Tosedostat with histone deacetylase (HDAC) inhibitors has been found to be highly synergistic in myeloma, leading to the disruption of the NFκB signaling pathway. medchemexpress.com This synergistic potential has also been observed with various chemotherapeutic agents and hypomethylating agents used in the treatment of both solid and hematological cancers. nih.govresearchgate.net These findings have provided a strong rationale for combination therapy studies in clinical settings. nih.gov

Combinatorial Approaches in Cell Line Models

The exploration of Tosedostat in combination with other therapeutic agents in cancer cell lines has revealed significant synergistic effects, suggesting potential for enhanced clinical efficacy. In vitro studies have demonstrated that Tosedostat acts synergistically with a range of chemotherapeutic drugs. researchgate.net

For instance, synergistic activity has been observed with cytarabine, daunorubicin, and histone deacetylase (HDAC) inhibitors. researchgate.net The combination of Tosedostat with the HDAC inhibitor CHR-3996 has shown a high degree of synergy in multiple myeloma cell lines. nih.gov This synergy is linked to the disruption of the NFκB signaling pathway. nih.gov

Research in acute myeloid leukemia (AML) cell lines, such as U937, has shown strong synergy between a close structural analogue of Tosedostat, CHR2863, and statins like simvastatin, fluvastatin, lovastatin, and pravastatin. researchgate.net This synergistic effect was also observed in drug-resistant sublines and was linked to the inhibition of the mevalonate-cholesterol pathway. researchgate.net

Furthermore, Tosedostat has been shown to enhance the radiosensitivity of esophageal cancer cell lines, including FLO-1 and OE21, under both normal and low oxygen conditions. nih.gov This suggests a potential role for Tosedostat as a radiosensitizer in cancer therapy. nih.gov

Below is a table summarizing the combinatorial effects of Tosedostat in various cell line models:

Cell Line ModelCombination Agent(s)Observed EffectReference
Multiple Myeloma CHR-3996 (HDAC inhibitor)High degree of synergy, disruption of NFκB signaling nih.gov
Acute Myeloid Leukemia (U937) Simvastatin, Fluvastatin, Lovastatin, PravastatinStrong synergy in growth inhibition and apoptosis induction researchgate.net
Esophageal Cancer (FLO-1, OE21) RadiationIncreased radiosensitivity nih.gov
Leukemic and Epithelial Tumor Cells Cytarabine, Bortezomib, TretinoinSynergistic activity portico.org

Synergy Assessment in Murine Tumor Models

The synergistic potential of Tosedostat observed in cell line models has been further investigated in murine tumor models, providing in vivo validation of its combinatorial efficacy.

In a murine model of breast carcinoma, Tosedostat demonstrated activity both as a standalone treatment and in combination with carboplatin. portico.org Similarly, a study in a human breast carcinoma MDA-MB-435 tumor xenograft model in nude mice showed that oral administration of Tosedostat significantly inhibited lung tumor burden. portico.org

A notable synergistic effect was observed in a xenograft murine model using H929 myeloma cells. The combination of Tosedostat and the HDAC inhibitor CHR-3996 resulted in a significant reduction in tumor volume compared to either agent alone. nih.gov This in vivo synergy corroborates the findings from cell line studies and underscores the potential of this combination in treating multiple myeloma. nih.gov

The following table details the synergy assessment of Tosedostat in murine tumor models:

Murine ModelCancer TypeCombination AgentKey FindingsReference
Breast Carcinoma Model Breast CancerCarboplatinActive as a single agent and in combination portico.org
H929 Myeloma Xenograft Multiple MyelomaCHR-3996 (HDAC inhibitor)Synergistic reduction in tumor volume nih.gov

Advanced Research Directions and Future Prospects for Tosedostat-d5

Potential for Tosedostat-d5 in Imaging Mass Spectrometry for Spatial Metabolomics

Imaging Mass Spectrometry (MSI) is a powerful technique used to visualize the spatial distribution of molecules, including drugs and metabolites, directly within tissue sections. biorxiv.org In this context, this compound has significant potential as an internal standard for quantitative MSI studies. When analyzing tissues treated with Tosedostat, a solution of this compound can be applied to the tissue surface prior to analysis.

Because this compound is chemically and structurally almost identical to Tosedostat, it exhibits similar ionization efficiency and behavior in the mass spectrometer. However, due to its higher mass, its signal is clearly distinct from that of the unlabeled drug. By calculating the ratio of the Tosedostat signal to the this compound signal in each pixel of the resulting image, researchers can correct for variations in ionization efficiency caused by the complex and heterogeneous nature of the tissue matrix. clearsynth.comkcasbio.com This approach allows for the accurate mapping and quantification of Tosedostat and its metabolites within different regions of a tumor or organ, providing crucial insights into drug uptake, distribution, and target engagement at a subcellular level. diva-portal.org

Integration of this compound in Systems Biology Approaches for Comprehensive Pathway Analysis

Systems biology aims to understand the complex interactions within biological systems, moving beyond the study of single targets to a more holistic view of cellular processes. nih.gov Stable isotope-labeled compounds like this compound are invaluable tools for these approaches, particularly in the field of metabolic tracing. mdpi.com

By introducing this compound into preclinical models such as cancer cell lines, researchers can use mass spectrometry to trace the fate of the deuterated compound. This allows for the unambiguous identification of drug-derived metabolites against the complex background of endogenous molecules. nih.gov Tracking the deuterium label through various metabolic pathways can reveal how Tosedostat is metabolized and how it perturbs cellular networks. nih.gov For example, this approach can help identify which specific amino acid pathways are affected by Tosedostat's aminopeptidase inhibition, providing a comprehensive analysis of its mechanism of action and its downstream effects on the entire cellular system. nih.govresearchgate.net This deepens the understanding of the drug's impact beyond its primary enzymatic targets.

Development of Novel Analytical Standards and Reference Materials Using this compound

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving precision and accuracy. clearsynth.com this compound is ideally suited for this role in the quantification of Tosedostat in biological matrices like plasma, blood, or tissue homogenates. kcasbio.comjove.com

An SIL-IS is considered the most reliable type of standard because it co-elutes with the analyte (the non-labeled drug) and experiences identical effects from the sample matrix, such as ion suppression or enhancement. kcasbio.com Any loss of analyte during sample preparation or variability in instrument response is mirrored by the SIL-IS. By comparing the known concentration of this compound to the measured signal of Tosedostat, analysts can calculate the exact concentration of the drug in the sample with high confidence. clearsynth.com The use of this compound is therefore critical for robust method development, validation, and the reliable analysis of samples from preclinical studies. clearsynth.comnih.gov

Table 1: Physicochemical Properties of Tosedostat and this compound

PropertyTosedostatThis compound
Synonym CHR-2797CHR-2797-d5
Chemical Formula C22H31N2O5C22H26D5N2O5
Molecular Weight 419.5 g/mol 424.5 g/mol
CAS Number 238750-77-11217844-03-5

Exploration of Deuterated Analogues in Understanding Drug Resistance Mechanisms in Preclinical Systems

The development of drug resistance is a major obstacle in cancer therapy. biorxiv.org Deuterated analogues like this compound can serve as powerful research tools to investigate the mechanisms underlying resistance to Tosedostat or similar drugs. The stronger carbon-deuterium bond can sometimes slow the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.innih.gov

By comparing the metabolism of this compound in drug-sensitive versus drug-resistant cancer cell lines, researchers can uncover key differences. For instance, if resistance is driven by an upregulation of specific metabolic enzymes, the rate of this compound metabolism or the profile of its metabolites might be significantly altered in the resistant cells. nih.govuobaghdad.edu.iq The deuterium label allows for the clear tracking of the drug and its metabolic products, helping to pinpoint the enzymes or pathways responsible for inactivation. nih.gov This knowledge can inform the development of strategies to overcome resistance, such as co-administering an inhibitor of the identified metabolic enzyme. biorxiv.org

Q & A

Q. What experimental designs are most suitable for investigating the pharmacokinetic properties of Tosedostat-d5?

Methodological Answer: Pharmacokinetic studies typically employ a crossover or parallel-group design to assess absorption, distribution, metabolism, and excretion (ADME). For this compound, a randomized controlled trial (RCT) with repeated blood sampling at predefined intervals is recommended to capture metabolite profiles. Ensure sample size calculations account for inter-individual variability, referencing prior studies on deuterated compounds .

Q. How can researchers validate the specificity of this compound in targeting aminopeptidase enzymes?

Methodological Answer: Use competitive inhibition assays with non-deuterated Tosedostat as a control. Employ mass spectrometry to confirm the incorporation of deuterium and its impact on enzyme binding kinetics. Cross-validate findings with siRNA knockdown models to isolate target-specific effects .

Q. What data types are critical for assessing this compound’s efficacy in preclinical cancer models?

Methodological Answer: Prioritize tumor growth inhibition rates (TGIR), survival curves, and histopathological analyses. Pair these with pharmacodynamic biomarkers (e.g., aminopeptidase activity levels) to establish mechanism-efficacy correlations. Ensure data triangulation by integrating RNA-seq or proteomic datasets .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct a systematic review of confounding variables, such as differences in drug bioavailability or microenvironmental factors. Apply dose-response meta-analysis to reconcile discrepancies, adjusting for covariates like tumor hypoxia or stromal interactions . Use iterative modeling to refine in vitro conditions (e.g., 3D co-culture systems) to better mimic in vivo settings .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Implement mixed-effects models to account for hierarchical data structures (e.g., repeated measurements). For non-linear dynamics, use Emax models or Bayesian hierarchical frameworks to estimate EC50 values and confidence intervals. Validate assumptions with residual plots and sensitivity analyses .

Q. How can researchers ensure reproducibility when synthesizing this compound across laboratories?

Methodological Answer: Standardize synthetic protocols using ICH Q11 guidelines, including detailed characterization via NMR, HPLC, and elemental analysis. Publish full synthetic pathways and impurity profiles in open-access repositories. Cross-validate results through inter-laboratory round-robin trials .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s safety profile?

Methodological Answer: Apply propensity score matching to balance baseline characteristics between treatment and control groups. Use blinded adjudication committees to assess adverse events. Perform sensitivity analyses to test robustness against unmeasured confounders .

Methodological and Data Analysis Questions

Q. How should researchers design a meta-analysis combining preclinical and clinical data on this compound?

Methodological Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define inclusion criteria. Use random-effects models to account for heterogeneity between preclinical (e.g., murine models) and clinical datasets. Assess publication bias via funnel plots and Egger’s test .

Q. What are best practices for curating and sharing raw datasets from this compound studies?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Figshare or Zenodo with standardized metadata (e.g., experimental conditions, assay protocols). Include raw mass spectrometry files and annotated chromatograms to enable reanalysis .

Q. How can machine learning enhance the prediction of this compound’s off-target effects?

Methodological Answer: Train neural networks on chemogenomic libraries to predict binding affinities for non-target enzymes. Validate predictions with high-throughput screening assays. Incorporate SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize experimental validation .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to translational studies involving this compound in combination therapies?

Methodological Answer: Adhere to Declaration of Helsinki principles for human trials. For preclinical studies, follow ARRIVE 2.0 guidelines to ensure transparent reporting. Establish independent data monitoring boards to evaluate risk-benefit ratios in early-phase trials .

Q. How can researchers resolve discrepancies in biomarker validation studies for this compound?

Methodological Answer: Use consensus methodologies like the REMARK guidelines for tumor biomarkers. Perform orthogonal validation (e.g., immunohistochemistry alongside ELISA) and report intra- and inter-laboratory coefficients of variation. Engage in open peer-review platforms for iterative feedback .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.